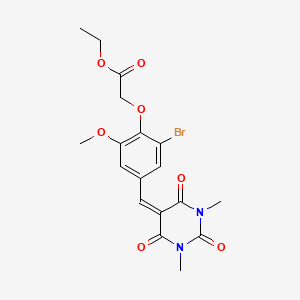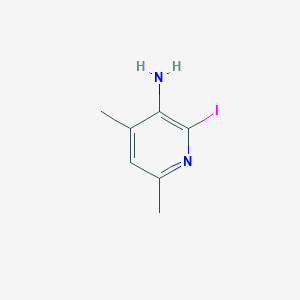
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate is a useful research compound. Its molecular formula is C25H18O9 and its molecular weight is 462.41. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate and its derivatives are synthesized through various chemical reactions, involving key steps like Claisen condensation, and are used to produce compounds with potential antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. For instance, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in ethanol medium affords naphtho[2,1-b]furan-2-carbohydrazide. This product then reacts with chalcones in the presence of acetic acid as a catalyst in dioxane to produce 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, which are evaluated for their antimicrobial and other biological activities (Kumaraswamy et al., 2008).
Reaction with Carbenoids
In another study, ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate reacts with chloroacetone under basic conditions to produce products of cyclo-propanation of the chromone 2,3-double bond as well as representing a novel ring system. The study discusses the reactivity of chromone-2-carboxylic esters with carbenoids, shedding light on the formation of novel compounds with potential chemical applications (Dicker et al., 1984).
Biological Profile of Enantiomers
The synthesis, absolute configuration, and biological profile of the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, a compound related to the class of chemicals , were also studied. The enantiomers show significant binding profile differences at various receptors, indicating the importance of stereochemistry in the biological activity of these compounds (Quaglia et al., 1996).
Heterocyclic Formation
Ethyl 1,2,4-trioxo-2,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-3-carboxylates reacted with ethyl (2Z)-[2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene]acetates to form ethyl 3a-[2-ethoxy-2-oxo-1-(2-oxo-2H-1,4-benzoxazin-3-yl)ethyl]-2-hydroxy-1,4-dioxo-3a,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-3-carboxylates, showcasing the intricate chemistry and the formation of heterocyclic compounds (Kobelev et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O9/c1-2-29-25(28)23-21(14-5-8-17-20(12-14)32-11-10-31-17)22(26)16-7-6-15(13-19(16)34-23)33-24(27)18-4-3-9-30-18/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGYUGCGMDJUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640810.png)


![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2640815.png)
![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2640817.png)

![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2640820.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2640824.png)
![(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2640825.png)
![2-[[(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B2640826.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2640828.png)

![7-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2640830.png)